4-Fluoropyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

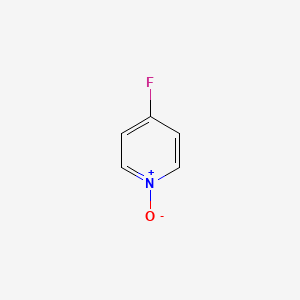

4-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a fluorine atom is substituted at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-fluoropyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired N-oxide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 4-Fluoropyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Properties

4-Fluoropyridine 1-oxide has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyridine N-oxides exhibit significant activity against a range of pathogens, including bacteria and parasites. For example, the compound has been explored as a precursor for synthesizing more complex structures that demonstrate enhanced biological activity. The presence of the N-oxide group can increase reactivity, allowing for further functionalization to improve efficacy against specific targets, such as Leishmania species .

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated the synthesis of various 4-fluoropyridine derivatives that possess notable antibacterial properties. In one study, compounds were evaluated against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Materials Science

Conductive Polymers

this compound can be polymerized to produce conductive materials. The polymer derived from this compound shows promising electrical conductivity, making it suitable for applications in electronic devices. This property is attributed to the structural characteristics imparted by the fluorine atom and the pyridine ring, which facilitate charge transport within the polymer matrix .

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

| Application | Electronics, Sensors |

Organic Synthesis

Fluorination Reactions

The compound serves as an important building block in organic synthesis, particularly in fluorination reactions. Its N-oxide group enhances reactivity, allowing for selective fluorination at various positions on the pyridine ring. This regioselectivity is crucial for synthesizing meta-substituted derivatives, which have unique chemical properties and potential applications in pharmaceuticals .

Case Study: Synthesis of Fluorinated Compounds

In a notable study, researchers successfully synthesized meta-fluorinated pyridines from this compound via halogen substitution reactions. The results indicated that the N-oxide significantly increased the yield of the desired product compared to non-N-oxide substituted precursors . This demonstrates the utility of this compound as a versatile intermediate in synthetic chemistry.

Agricultural Applications

Nematocidal Agents

The salts derived from 4-fluoropyridine have been identified as effective nematocidal agents. These compounds can be used to control nematode populations in agricultural settings, thereby improving crop yields and health. The stability of these salts allows for prolonged storage and application under various environmental conditions .

Mechanism of Action

The mechanism by which 4-Fluoropyridine 1-oxide exerts its effects is primarily through its interaction with biological targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes or receptors. The N-oxide group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular pathways.

Comparison with Similar Compounds

4-Fluoropyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.

3-Fluoropyridine 1-oxide: The fluorine atom is positioned at the third position, leading to different chemical properties and reactivity.

2-Fluoropyridine 1-oxide: Similar to 4-Fluoropyridine 1-oxide but with the fluorine atom at the second position.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the N-oxide group, which together confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-fluoropyridine 1-oxide, and what challenges arise during its preparation?

- Methodology : The synthesis typically involves direct oxidation of 4-fluoropyridine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key challenges include controlling regioselectivity (avoiding over-oxidation) and ensuring high purity. Fluorine’s electron-withdrawing effect may reduce the pyridine ring’s basicity, requiring optimized reaction conditions (e.g., temperature, solvent polarity). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the identity and purity of this compound?

- Methodology :

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine atom’s presence at the 4-position.

- ¹H NMR : Downfield shifts of protons adjacent to the N-oxide group (e.g., H-2 and H-6) due to electron-withdrawing effects.

- IR : A strong absorption band at ~1250–1300 cm⁻¹ for the N-O stretch.

- MS : Molecular ion peak at m/z 129 (C₅H₄FNO⁺) with fragmentation patterns consistent with fluorine loss. Cross-validate with elemental analysis for purity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.

- Avoid contact with strong acids or oxidizers to prevent hazardous reactions.

- Store in airtight containers away from light and moisture. Monitor for peroxide formation if stored long-term, as N-oxides can degrade into reactive intermediates .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties of this compound compared to other pyridine N-oxides?

- Methodology :

- Perform cyclic voltammetry (CV) to measure oxidation potentials. For example, this compound shows a higher oxidation potential (+0.53 V vs Ag/AgCl) than 4-methoxy or 4-cyano derivatives due to fluorine’s strong electron-withdrawing effect.

- Compare Hammett σ constants to quantify substituent effects on reactivity .

Q. What experimental strategies resolve contradictions in reported solvent-polarity sensitivities of this compound derivatives?

- Methodology :

- Conduct UV-vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). For example, carbazole-based N-oxide derivatives exhibit bathochromic shifts in emission spectra with increasing solvent polarity due to dipole-dipole interactions.

- Use Lippert-Mataga plots to correlate Stokes shifts with solvent orientation polarizability (Δf). Discrepancies may arise from impurities or inadequate solvent degassing .

Q. How can this compound serve as a precursor in developing fluorescent polarity probes?

- Methodology :

- Functionalize the pyridine ring with electron-donating groups (e.g., carbazole) to enhance intramolecular charge transfer (ICT).

- Measure excited-state dipole moments via solvatochromic shifts. For example, 4-(9H-carbazol-9-yl)pyridine 1-oxide exhibits a dipole moment of ~15 D in the excited state, enabling sensitivity to microenvironment polarity in biological systems .

Q. What analytical approaches validate the absence of byproducts in this compound synthesis?

- Methodology :

- Combine HPLC with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted starting material or over-oxidized products).

- Use differential scanning calorimetry (DSC) to confirm thermal stability and phase purity. Cross-reference with literature melting points (e.g., 153–155°C for structurally similar N-oxides) .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Application :

- Feasible : Prioritize small-scale synthetic optimizations before scaling up.

- Novel : Explore understudied applications (e.g., organocatalysis or metal-ligand complexes).

- Ethical : Adhere to green chemistry principles (e.g., replace toxic solvents with ionic liquids).

- Relevant : Align with trends in fluorinated pharmaceuticals or materials science .

Properties

IUPAC Name |

4-fluoro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRXJYYAEVHIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.